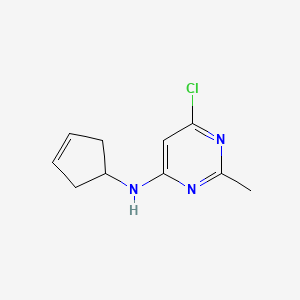

6-chloro-N-(cyclopent-3-en-1-yl)-2-methylpyrimidin-4-amine

Description

Properties

Molecular Formula |

C10H12ClN3 |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

6-chloro-N-cyclopent-3-en-1-yl-2-methylpyrimidin-4-amine |

InChI |

InChI=1S/C10H12ClN3/c1-7-12-9(11)6-10(13-7)14-8-4-2-3-5-8/h2-3,6,8H,4-5H2,1H3,(H,12,13,14) |

InChI Key |

JXHJUIYOXIJMPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NC2CC=CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares 6-chloro-N-(cyclopent-3-en-1-yl)-2-methylpyrimidin-4-amine with structurally related pyrimidin-4-amine derivatives. Key differences lie in the N-substituent and additional functional groups, which modulate molecular weight, polarity, and reactivity:

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-chloro-N-(cyclopent-3-en-1-yl)-2-methylpyrimidin-4-amine?

- Methodological Answer : Synthesis optimization should focus on:

- Reagent selection : Use chlorinating agents (e.g., POCl₃) to introduce the chlorine atom at position 6, as seen in analogous pyrimidine syntheses .

- Cyclopentene coupling : Amine substitution at the cyclopentene ring requires nucleophilic aromatic substitution (SNAr) under controlled pH (e.g., NaHCO₃ buffer) to avoid ring-opening side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product, as validated in structurally similar pyrimidine derivatives .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- Cyclopentene protons: δ 5.6–6.2 ppm (olefinic protons) .

- Pyrimidine NH: δ 8.1–8.5 ppm (exchangeable proton) .

- Mass Spectrometry : Expect a molecular ion peak [M+H]⁺ matching the molecular formula (C₁₁H₁₃ClN₄), with fragmentation patterns indicating loss of Cl (m/z –35) or cyclopentene (m/z –68) .

Advanced Research Questions

Q. How does the cyclopentene substituent influence the compound’s reactivity in biological systems compared to other cyclic amines?

- Methodological Answer : The cyclopentene ring introduces steric and electronic effects:

- Steric hindrance : The non-planar cyclopentene may reduce binding affinity to flat enzyme active sites compared to furan or phenyl substituents .

- Electron-rich environment : The double bond in cyclopentene enhances π-π stacking with aromatic residues in target proteins, as observed in pyrimidine-based kinase inhibitors .

- Experimental validation : Perform molecular docking studies using PyMol or AutoDock, comparing binding energies with cyclopentene vs. cyclohexene analogs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigate via:

- Dose-response standardization : Use IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

- Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity, as impurities <5% can skew bioactivity results .

- Control experiments : Compare activity with the des-chloro analog to isolate the chlorine atom’s contribution .

Q. What computational strategies predict the compound’s metabolic stability?

- Methodological Answer :

- In silico tools : Use SwissADME to predict cytochrome P450 interactions. The chlorine atom at position 6 reduces metabolic oxidation, while the cyclopentene may increase susceptibility to epoxidation .

- Experimental follow-up : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) to validate predictions. Monitor metabolite formation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.